
2-Amino-1-(4-isopropylpiperazin-1-yl)ethan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(4-isopropylpiperazin-1-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C₉H₂₁Cl₂N₃O It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the pharmaceutical industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-isopropylpiperazin-1-yl)ethan-1-one hydrochloride typically involves the reaction of 4-isopropylpiperazine with an appropriate amino ketone precursor. One common method includes the following steps:
Formation of the Intermediate: 4-Isopropylpiperazine is reacted with an amino ketone, such as 2-aminoacetone, under controlled conditions.
Hydrochloride Salt Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes:
Bulk Synthesis: Large quantities of 4-isopropylpiperazine and the amino ketone are reacted in a controlled environment.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product is subjected to rigorous quality control tests to ensure purity and consistency.
化学反応の分析
Types of Reactions
2-Amino-1-(4-isopropylpiperazin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
2-Amino-1-(4-isopropylpiperazin-1-yl)ethan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-1-(4-isopropylpiperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-Amino-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride
- 2-Amino-1-(4-ethylpiperazin-1-yl)ethanone dihydrochloride
- 2-Amino-1-(4-benzylpiperidin-1-yl)ethan-1-one hydrochloride
Uniqueness
2-Amino-1-(4-isopropylpiperazin-1-yl)ethan-1-one hydrochloride is unique due to its specific isopropyl substitution on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacological properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
特性
分子式 |
C9H20ClN3O |
|---|---|
分子量 |
221.73 g/mol |
IUPAC名 |
2-amino-1-(4-propan-2-ylpiperazin-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C9H19N3O.ClH/c1-8(2)11-3-5-12(6-4-11)9(13)7-10;/h8H,3-7,10H2,1-2H3;1H |
InChIキー |
JVXYCWBASMFSMK-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCN(CC1)C(=O)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


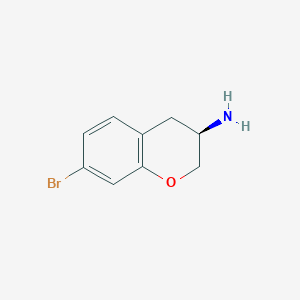
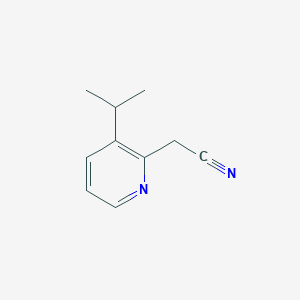

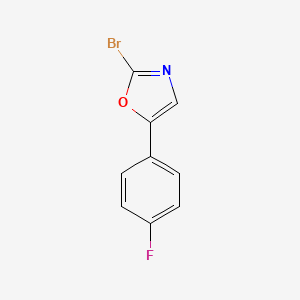
![Benzyl 6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12975061.png)
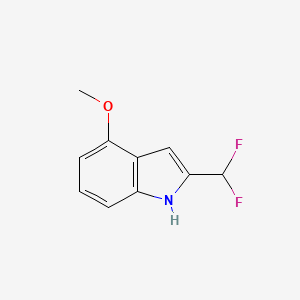
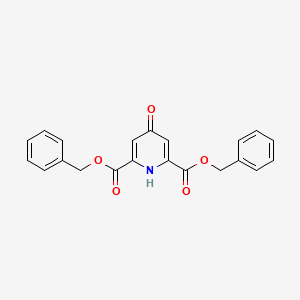
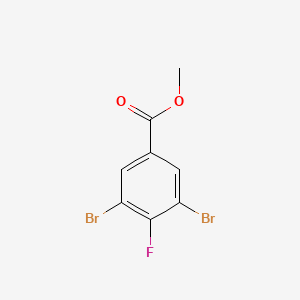
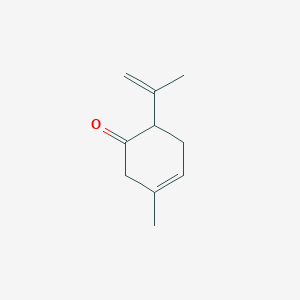
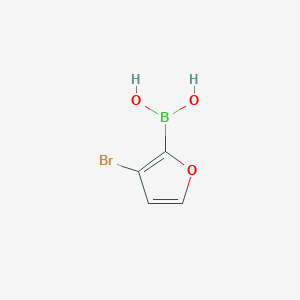


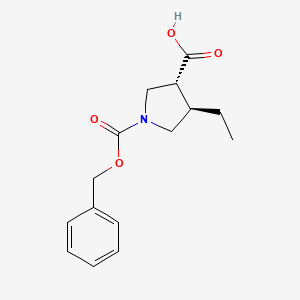
![tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12975136.png)
